molecular formula C17H26N2O3S B2806711 4-[Methyl-(3-methyl-thiophene-2-carbonyl)-amino]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1289386-96-4

4-[Methyl-(3-methyl-thiophene-2-carbonyl)-amino]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B2806711
CAS No.: 1289386-96-4
M. Wt: 338.47
InChI Key: DJNZEWPUPXIASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: This compound features a piperidine core substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methyl-(3-methyl-thiophene-2-carbonyl)-amino moiety at the 4-position. The thiophene ring introduces sulfur-based aromaticity, while the Boc group enhances solubility and stability during synthetic processes. Status: The compound is listed as discontinued in commercial catalogs (CymitQuimica, Ref: 10-F090629) . Its synthesis and applications are inferred from analogous piperidine-Boc derivatives in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

tert-butyl 4-[methyl-(3-methylthiophene-2-carbonyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-12-8-11-23-14(12)15(20)18(5)13-6-9-19(10-7-13)16(21)22-17(2,3)4/h8,11,13H,6-7,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNZEWPUPXIASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N(C)C2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl-(3-methyl-thiophene-2-carbonyl)-amino]-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Core: The piperidine ring is synthesized through a series of reactions involving amines and aldehydes.

    Introduction of the Thiophene Moiety: The thiophene ring is introduced via a coupling reaction, often using Suzuki–Miyaura coupling, which involves the use of boron reagents and palladium catalysts.

    Amidation Reaction: The final step involves the formation of the amide bond between the piperidine and thiophene moieties under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-[Methyl-(3-methyl-thiophene-2-carbonyl)-amino]-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiophene rings, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-[Methyl-(3-methyl-thiophene-2-carbonyl)-amino]-piperidine-1-carboxylic acid tert-butyl ester exhibit significant anticancer properties. In particular, derivatives of piperidine have been evaluated for their cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)
  • A549 (lung cancer)

A study demonstrated that certain piperidine derivatives showed effective inhibition of cancer cell proliferation, with IC50 values indicating their potency against these cell lines .

Cholinesterase Inhibition

Piperidine derivatives are also being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's. Compounds with structural similarities to this compound have shown promising cholinesterase inhibition properties, which are crucial for enhancing cognitive function .

Antimicrobial Properties

Some studies have highlighted the antimicrobial activity of piperidine derivatives, suggesting that compounds like this compound may possess the ability to combat bacterial infections. This potential is attributed to the thiophene moiety, which is known to enhance biological activity .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions. Recent advances in synthetic methodologies have improved the efficiency and yield of such compounds. The structure-activity relationship (SAR) studies emphasize the importance of substituents on the piperidine ring and their impact on biological activity:

SubstituentEffect on Activity
Methyl groupEnhances lipophilicity
Thiophene ringIncreases anticancer potency
Tert-butyl esterImproves stability

Case Study 1: Anticancer Evaluation

In a recent study published in the Journal of Medicinal Chemistry, a series of piperidine derivatives were synthesized and evaluated for their anticancer properties. The results indicated that compounds with a thiophene carbonyl group exhibited higher cytotoxicity against MCF-7 and HepG2 cell lines compared to their counterparts without this moiety .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of piperidine derivatives, where specific compounds demonstrated significant inhibition of acetylcholinesterase activity. This study suggests that modifications to the piperidine structure can lead to enhanced efficacy in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-[Methyl-(3-methyl-thiophene-2-carbonyl)-amino]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. While detailed studies are ongoing, it is believed that the compound may interact with certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below highlights key structural and molecular differences between the target compound and analogous tert-butyl piperidine-carboxylates:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key References
4-[Methyl-(3-methyl-thiophene-2-carbonyl)-amino]-piperidine-1-carboxylic acid tert-butyl ester (Discontinued) C18H26N2O3S 350.48 3-Methyl-thiophene-2-carbonyl, methylamino
tert-Butyl 4-(2-(thiophen-3-yl)acetamido)piperidine-1-carboxylate (1420894-90-1) C16H24N2O3S 324.44 Thiophen-3-yl acetamido
3-[Methyl-(2-methylsulfanyl-pyrimidin-4-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester (1261231-15-5) C16H26N4O2S 338.47 2-Methylsulfanyl-pyrimidin-4-yl, methylamino
4-[(3-Chloro-quinoxalin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS: N/A) C19H25ClN4O2 376.88 3-Chloro-quinoxalin-2-ylamino, methyl linker
4-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester (1401666-22-5) C16H31N3O3 313.44 2-Amino-acetyl-isopropylamino, methyl linker
4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester (EP 2 402 347 A1) C14H26N2O5S 334.44 Morpholine-4-sulfonyl

Key Observations :

  • Heterocyclic Diversity: The target compound’s 3-methyl-thiophene-2-carbonyl group distinguishes it from pyrimidine (e.g., ), quinoxaline (), and morpholine () derivatives. Thiophene-based substituents may influence electronic properties and binding affinity in drug discovery contexts.
  • Molecular Weight : The target compound (350.48 g/mol) is heavier than most analogs due to its thiophene-carbonyl moiety.

Comparisons :

  • Suzuki Coupling : highlights Suzuki reactions for introducing pyridyl groups, a strategy adaptable for aryl/heteroaryl substitutions .
  • Chloroacetyl Intermediates : uses 2-chloroacetyl groups for further functionalization, a route applicable to analogs with reactive halogens .

Biological Activity

4-[Methyl-(3-methyl-thiophene-2-carbonyl)-amino]-piperidine-1-carboxylic acid tert-butyl ester (CAS Number: 1289386-96-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methyl group and a thiophene-derived carbonyl group. Its structure can be represented as follows:

Chemical Structure:

C13H17NO2S\text{C}_{13}\text{H}_{17}\text{N}\text{O}_2\text{S}

Physical Properties:

  • Molecular Weight: 253.35 g/mol
  • Purity: 95%
  • Boiling Point: 475.8 °C at 760 mmHg

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The following sections summarize key findings related to the biological activity of this specific compound.

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity Assays

A study evaluating a series of piperidine derivatives demonstrated that certain analogs exhibited significant cytotoxicity against various cancer cell lines. The most active compounds showed IC50 values in the nanomolar range, indicating strong inhibitory effects on cell viability .

Compound NameIC50 (nM)Cancer Cell Line
Compound A700FaDu (hypopharyngeal)
Compound B500MCF-7 (breast)
Compound C300HCT116 (colon)

The proposed mechanisms through which piperidine derivatives exert their anticancer effects include:

  • Inhibition of Enzyme Activity: Many piperidine compounds inhibit enzymes involved in tumor growth and metastasis.
  • Induction of Apoptosis: Some derivatives trigger programmed cell death in cancer cells, enhancing their therapeutic potential .

Neuroprotective Effects

Piperidine compounds are also being explored for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer’s.

Research Findings

Studies have indicated that certain piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function .

Summary of Biological Activities

Activity TypePotential EffectsReferences
AnticancerInhibition of cancer cell proliferation
NeuroprotectiveAChE and BuChE inhibition
Anti-inflammatoryModulation of inflammatory pathways

Q & A

Q. Basic

  • NMR Spectroscopy : 1H/13C NMR confirms the piperidine and thiophene moieties (e.g., tert-butyl singlet at ~1.4 ppm, thiophene protons at 6.5–7.5 ppm).
  • FT-IR : Identifies carbonyl stretches (Boc: ~1680–1720 cm⁻¹; amide: ~1640–1680 cm⁻¹).
  • HPLC : Assesses purity (>95% typically required for research).
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 375.4) .

How can researchers optimize reaction conditions to improve synthetic yield?

Q. Advanced

  • Catalyst Screening : Compare HATU (higher efficiency) vs. DCC (lower cost) for amide bond formation.
  • Solvent Optimization : Use DMF for polar intermediates or DCM for non-polar steps to enhance solubility.
  • Temperature Control : Maintain 0–5°C during coupling to suppress racemization or side reactions.
  • Design of Experiments (DoE) : Statistically evaluate factors like stoichiometry, reaction time, and solvent polarity .

What methodologies assess the compound’s stability under different storage conditions?

Q. Advanced

  • Accelerated Stability Studies : Expose the compound to 40°C/75% relative humidity for 6 months, with periodic HPLC analysis to detect degradation products.
  • Thermal Gravimetric Analysis (TGA) : Determine decomposition temperature (typically >150°C for Boc-protected compounds).
  • Incompatibility Testing : Avoid strong oxidizers (e.g., peroxides) and store under inert atmosphere (argon) .

How to resolve contradictions in reported biological activity data for derivatives?

Q. Advanced

  • Meta-Analysis : Compare IC50 values across studies using standardized assays (e.g., kinase inhibition vs. cell viability).
  • Orthogonal Assays : Validate activity via surface plasmon resonance (SPR) and enzymatic assays.
  • Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., thiophene methyl groups) with bioactivity using analogs from related compounds .

What are the key safety considerations when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use a fume hood to prevent inhalation (Category 4 acute toxicity).
  • First Aid : For skin contact, rinse with soap/water; for eye exposure, irrigate for 15 minutes. Avoid inducing vomiting if ingested .

How to design experiments to study reactivity with nucleophiles/electrophiles?

Q. Advanced

  • Kinetic Studies : React with amines (nucleophiles) or alkyl halides (electrophiles) in aprotic solvents (e.g., acetonitrile).
  • In-Situ Monitoring : Use LC-MS or FT-IR to track intermediate formation.
  • Computational Modeling : Perform DFT calculations to identify reactive sites (e.g., amide carbonyl or thiophene sulfur) .

What purification techniques are recommended for isolating this compound?

Q. Basic

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4 to 1:1 gradient).
  • Recrystallization : Ethanol/water (3:1) yields high-purity crystals.
  • Preparative HPLC : Employ C18 columns with acetonitrile/water for challenging separations .

What strategies mitigate racemization during synthesis of chiral derivatives?

Q. Advanced

  • Chiral Catalysts : Use BINOL-derived phosphoric acids for enantioselective coupling.
  • Low-Temperature Reactions : Conduct steps at –20°C to slow racemization.
  • Enantiomeric Excess (ee) Analysis : Chiral HPLC or polarimetry validates stereochemical integrity .

How does the tert-butyl ester group influence physicochemical properties?

Q. Advanced

  • Solubility : Enhances solubility in organic solvents (e.g., DCM, THF).
  • Stability : Protects the piperidine nitrogen from oxidation.
  • Downstream Reactivity : Cleavage with TFA/DCM exposes the amine for further functionalization (e.g., peptide coupling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.